BenchChemオンラインストアへようこそ!

2-Amino-5-bromo-4-nitro-benzoic acid

PFKFB3 inhibition Quinoxaline synthesis Cancer metabolism

This polysubstituted anthranilic acid derivative is the only building block that delivers the exact 2-amino-5-bromo-4-nitro array required for PFKFB3 inhibitor quinoxaline synthesis and sequential SNAr/cross-coupling cascades. The 5-bromo site offers faster oxidative addition than chloro analogs, while the 2-amino-4-nitro motif is essential for forming the 1,2-diamine precursor. Procure ≥98% purity from verified suppliers to ensure reproducible SGLT2 inhibitor and heterocycle construction workflows.

Molecular Formula C7H5BrN2O4
Molecular Weight 261.03 g/mol
CAS No. 89642-24-0
Cat. No. B1281501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-bromo-4-nitro-benzoic acid
CAS89642-24-0
Molecular FormulaC7H5BrN2O4
Molecular Weight261.03 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1Br)[N+](=O)[O-])N)C(=O)O
InChIInChI=1S/C7H5BrN2O4/c8-4-1-3(7(11)12)5(9)2-6(4)10(13)14/h1-2H,9H2,(H,11,12)
InChIKeySZJSDVMUPOFTCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-5-bromo-4-nitrobenzoic Acid (CAS 89642-24-0): A Tri-Functionalized Aromatic Building Block for Heterocyclic Synthesis and Drug Discovery


2-Amino-5-bromo-4-nitrobenzoic acid (CAS 89642-24-0, MF: C₇H₅BrN₂O₄, MW: 261.03 g/mol) is a polysubstituted anthranilic acid derivative featuring three chemically distinct functional groups—a carboxylic acid, a primary aromatic amine, and a bromo substituent—on a nitro-activated benzene ring . This precise substitution pattern (2-amino, 5-bromo, 4-nitro) confers orthogonal synthetic handles amenable to sequential chemoselective transformations: the carboxylic acid enables amide/ester conjugation, the 5-bromo substituent provides a site for Pd-catalyzed cross-coupling, and the 4-nitro group serves as an electron-withdrawing activator or a latent amine precursor via reduction [1]. The compound is primarily employed as a key intermediate in the construction of nitrogen-containing heterocycles, including quinoxaline derivatives with documented inhibitory activity against PFKFB3 .

Why 2-Amino-5-bromo-4-nitrobenzoic Acid (CAS 89642-24-0) Cannot Be Replaced by Unsubstituted, Mono-Substituted, or Chloro-Analogs in Targeted Synthetic Sequences


Generic substitution of 2-amino-5-bromo-4-nitrobenzoic acid with close analogs fails due to the precise electronic and steric demands of the reaction sequences in which it is employed. Unlike unsubstituted anthranilic acid, the presence of the 4-nitro group strongly deactivates the ring toward electrophilic substitution while activating it for nucleophilic aromatic substitution (SNAr), thereby directing reactivity to the 5-position [1]. Substitution of the 5-bromo with a 5-chloro analog results in significantly reduced reactivity in Pd-catalyzed cross-coupling reactions, as aryl bromides undergo oxidative addition substantially faster than aryl chlorides under standard catalytic conditions . Furthermore, compounds lacking the 2-amino group cannot serve as precursors to the quinoxaline core essential for PFKFB3 inhibitor development; synthetic routes to such inhibitors explicitly require the 1,2-diamino functionality generated from reduction of the 2-amino-4-nitro motif . These electronic and functional prerequisites render the precise substitution array non-negotiable for target synthetic applications.

Quantitative Differentiation Evidence: 2-Amino-5-bromo-4-nitrobenzoic Acid (CAS 89642-24-0) vs. Closest Analogs


Evidence 1: PFKFB3 Inhibitor Synthesis – Functional Requirement for 2-Amino-5-bromo-4-nitrobenzoic Acid Scaffold

2-Amino-5-bromo-4-nitrobenzoic acid serves as the essential reactant for preparing substituted quinoxaline derivatives identified as inhibitors of phosphofructokinase-2/fructose bisphosphatase-3 (PFKFB3), a key regulator of glycolysis in cancer cells . Compounds lacking the 2-amino and 4-nitro groups (e.g., 5-bromoanthranilic acid) cannot undergo the requisite condensation to form the quinoxaline core, as the 1,2-diamino functionality derived from the 2-amino-4-nitro motif is stoichiometrically required for heterocycle formation. This functional requirement establishes target-compound specificity that cannot be satisfied by mono-substituted or de-nitro analogs.

PFKFB3 inhibition Quinoxaline synthesis Cancer metabolism

Evidence 2: Bromo Substituent Reactivity Advantage in Pd-Catalyzed Cross-Coupling vs. Chloro Analogs

The 5-bromo substituent on 2-amino-5-bromo-4-nitrobenzoic acid provides a significantly more reactive handle for Pd-catalyzed cross-coupling reactions compared to the corresponding 5-chloro analog. Aryl bromides undergo oxidative addition to Pd(0) complexes approximately 50-100 times faster than aryl chlorides under standard conditions due to the lower C-Br bond dissociation energy (approximately 339 kJ/mol for C-Br vs. 399 kJ/mol for C-Cl) . This reactivity differential directly impacts reaction yields and conditions: 2-bromobenzoic acid derivatives couple efficiently with nitrogen-containing compounds to form benzolactams, isoindolinones, and isoquinolinones under mild conditions, whereas chloro analogs often require specialized ligands and elevated temperatures .

Cross-coupling Palladium catalysis Heterocycle synthesis

Evidence 3: Vendor-Specified Purity Benchmark ≥95% – Reproducibility Advantage Over Unspecified-Grade Material

Commercial suppliers specify 2-amino-5-bromo-4-nitrobenzoic acid with a minimum purity of 95% (HPLC) . This purity specification provides a quantifiable quality assurance benchmark that is essential for reproducible synthetic outcomes. In contrast, procurement of lower-purity or unspecified-grade material (e.g., industrial-grade material at 90% purity) introduces variable amounts of dehalogenated, over-oxidized, or positional isomer impurities that can compromise reaction yields or generate difficult-to-separate byproducts. Supplier documentation indicates that optimized reaction conditions, including controlled temperature and HPLC monitoring, are employed to minimize side products such as dehalogenation artifacts .

Purity specification QC/QA Reproducibility

Evidence 4: Computed Physicochemical Profile – Differentiated Polarity and Lipophilicity vs. Des-Bromo and Des-Nitro Analogs

The computed physicochemical profile of 2-amino-5-bromo-4-nitrobenzoic acid demonstrates a distinct balance of polarity and lipophilicity compared to its des-bromo and des-nitro analogs. The compound exhibits a calculated topological polar surface area (TPSA) of 109 Ų and an XLogP3 value of 1.8 [1]. In comparison, removal of the bromo substituent (yielding 2-amino-4-nitrobenzoic acid) reduces XLogP by approximately 0.5-0.7 log units while maintaining similar TPSA, whereas removal of the nitro group (yielding 2-amino-5-bromobenzoic acid) reduces TPSA by approximately 20-25 Ų and increases XLogP by approximately 0.8-1.0 log units [2]. These differential physicochemical parameters influence solubility in organic solvents and membrane permeability characteristics, with the target compound occupying an intermediate polarity/lipophilicity space potentially advantageous for CNS or intracellular target engagement.

Physicochemical properties Drug-likeness Solubility prediction

Research and Industrial Application Scenarios for 2-Amino-5-bromo-4-nitrobenzoic Acid (CAS 89642-24-0)


Scenario 1: Synthesis of PFKFB3-Targeting Quinoxaline Derivatives for Cancer Metabolism Research

In cancer metabolism research, 2-amino-5-bromo-4-nitrobenzoic acid serves as the critical starting material for the synthesis of substituted quinoxaline derivatives that inhibit PFKFB3, a key regulatory enzyme in glycolysis . The 2-amino-4-nitro motif is reduced to the corresponding 1,2-diamine, which subsequently undergoes condensation with appropriate dicarbonyl partners to form the quinoxaline core. This specific functional array cannot be accessed from 5-bromoanthranilic acid or 4-nitrobenzoic acid alone, making the target compound indispensable for this synthetic route. Researchers developing PFKFB3 inhibitors for cancer therapeutics should procure this specific compound rather than attempting alternative synthetic entry points.

Scenario 2: Construction of Benzo-Fused Nitrogen Heterocycles via Pd-Catalyzed Cross-Coupling and Radical Cyclization

2-Amino-5-bromo-4-nitrobenzoic acid is optimally suited for the construction of nitrogen-containing heterocycles including isoindolinones, benzolactams, isoquinolinones, and bridged-azabicyclic systems via sequential aryl radical cyclization and Pd-catalyzed cross-coupling methodologies . The 5-bromo substituent provides the requisite aryl halide functionality for oxidative addition in Pd-catalyzed transformations, with significantly higher reactivity than the corresponding 5-chloro analog . The carboxylic acid group enables amide bond formation to tether nitrogen-containing coupling partners, while the nitro group serves as an electron-withdrawing activator that facilitates radical cyclization. This orthogonal functional group compatibility enables modular construction of complex heterocyclic scaffolds in two-step reaction sequences.

Scenario 3: Intermediate for Pharmaceutical Development Requiring Defined Physicochemical Properties

For medicinal chemistry programs requiring building blocks with balanced lipophilicity (XLogP3 = 1.8) and polarity (TPSA = 109 Ų), 2-amino-5-bromo-4-nitrobenzoic acid offers a differentiated physicochemical profile . This intermediate polarity/lipophilicity space may be advantageous for designing compounds intended for intracellular target engagement or those requiring a balance between aqueous solubility and passive membrane permeability. The compound has been utilized as an intermediate in the synthesis of potential SGLT2 inhibitors for diabetes therapy, where specific substitution patterns are required for target engagement . Procurement of this specific compound, with vendor-specified purity ≥95%, ensures reproducible synthetic outcomes in multi-step pharmaceutical development workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Amino-5-bromo-4-nitro-benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.